molecular formula C7H10BrN3O2 B13279155 methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate

methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B13279155
M. Wt: 248.08 g/mol
InChI Key: KYQZPOZXURSZMG-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a bromine atom on the pyrazole ring in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.

Scientific Research Applications

Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and bromo groups allows for interactions with various biological molecules, potentially leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-bromo-1H-pyrazole: A precursor in the synthesis of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate.

    Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the bromine atom.

    Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the amino group.

Uniqueness

This compound is unique due to the presence of both the amino and bromo groups on the pyrazole ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound notable for its potential biological activities due to the presence of a pyrazole ring, which is known for various pharmacological effects. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of approximately 248.08 g/mol. The compound features:

  • A pyrazole ring with two nitrogen atoms.
  • An amino group at the 3-position, which may enhance biological interactions.
  • A bromine atom at the 4-position, contributing to its unique reactivity.

The structure allows for various chemical reactions, including nucleophilic substitutions and hydrolysis of the ester group, making it versatile for synthetic modifications .

Biological Activities

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antimicrobial activity

Specifically, this compound has shown promise in pharmacological studies targeting infectious diseases such as tuberculosis. Its structural similarity to known antitubercular agents suggests it may interact with specific biological targets involved in bacterial metabolism or replication processes .

Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryExhibits potential to reduce inflammation in various models.
AnalgesicDemonstrates pain relief properties in preclinical studies.
AntimicrobialShows effectiveness against certain bacterial strains, particularly in TB.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitubercular Activity : A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole structure could enhance its potency .
  • Enzyme Interaction Studies : Research indicated that this compound may bind effectively to enzymes involved in bacterial replication, potentially inhibiting their function and leading to reduced bacterial viability .
  • Comparative Analysis with Analog Compounds : The compound was compared with structurally similar pyrazole derivatives to assess differences in biological activity. For example:
    • Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate lacks bromine but exhibits simpler biological interactions.
    • Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate contains a methyl group instead of an amino group, affecting its pharmacological profile .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the amino and bromine groups via electrophilic substitution.
  • Esterification to form the final product.

These synthetic routes allow for high purity and yield, facilitating further research into its biological applications .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

methyl 2-(3-amino-4-bromopyrazol-1-yl)propanoate

InChI

InChI=1S/C7H10BrN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10)

InChI Key

KYQZPOZXURSZMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)N)Br

Origin of Product

United States

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